(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Description
(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione (CAS: 97804-50-7) is a tetrahydroanthraquinone derivative featuring a rigid bicyclic framework with a methano bridge (C1–C4) and a methyl substituent at the 4a position . Its molecular formula is C₁₆H₁₄O₂ (MW: 238.28), and the stereochemistry at the 1R, 4S, 4aR, and 9aS positions confers distinct spatial and electronic properties.
Properties
IUPAC Name |
(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELNWZJOZOSDFH-YBFQDZRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)C4=CC=CC=C4C2=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450959 | |
| Record name | (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97804-50-7 | |
| Record name | (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,4A-TRIHYDRO-9A-METHYL-9,10-DIOXO-1,4-METHANOANTHRACENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione , also known by its CAS number 97804-50-7 , is a synthetic derivative of methanoanthracene and is primarily recognized as an intermediate in the synthesis of Vitamin K1. This article focuses on its biological activity, pharmacological properties, and potential applications in medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 238.28 g/mol
- Appearance : Pale yellow solid
- Purity : Typically ≥ 97% .
Pharmacological Profile
The compound exhibits significant biological activities that are primarily linked to its structural analogies with other biologically active molecules. It has been noted for its role as a precursor in the synthesis of Vitamin K1 (phytonadione), which is crucial for various physiological processes including blood coagulation and bone metabolism.
The biological activity of this compound can be attributed to its capability to interact with various cellular pathways. It acts as a prodrug for compounds like boldenone undecylenate, which has strong anabolic effects and moderate androgenic activity. The low estrogenic activity and minimal progestogenic effects suggest a favorable safety profile compared to other anabolic agents .
Study 1: Anabolic Effects
In a study examining the anabolic effects of related compounds on muscle growth and recovery in animal models, it was found that derivatives similar to this compound significantly enhanced muscle mass without the hepatotoxic risks commonly associated with 17α-alkylated steroids .
Study 2: Vitamin K Synthesis
Research has demonstrated that this compound serves as an effective intermediate in synthesizing Vitamin K1. The synthetic pathway involves the reaction of menadione with cyclopentadiene under specific conditions to yield high purity levels essential for pharmaceutical applications .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Anabolic Activity | Estrogenic Activity | Progestogenic Activity |
|---|---|---|---|---|---|
| (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4-methanoanthracene | 97804-50-7 | 238.28 g/mol | Moderate | Low | Low |
| Boldenone Undecylenate | 846-48-0 | 270.40 g/mol | Strong | Low | Low |
| Testosterone | 58-22-0 | 288.42 g/mol | Strong | Moderate | Moderate |
Scientific Research Applications
Overview
The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, also known by its CAS number 97804-50-7, is a synthetic organic compound with significant potential in various scientific research applications. This compound is notable for its unique structural properties and reactivity patterns that make it suitable for use in medicinal chemistry and material science.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. It serves as an intermediate in the synthesis of vitamin K1 analogs and other bioactive molecules. Research indicates that derivatives of this compound exhibit biological activities such as anti-inflammatory and anticancer properties.
Organic Synthesis
Due to its unique structure, this compound is utilized as a building block in organic synthesis. It can be employed in the synthesis of complex organic compounds through various reactions including cycloaddition and functionalization processes.
Material Science
This compound has potential applications in the development of advanced materials. Its properties may be leveraged in the creation of organic semiconductors and photovoltaic materials due to its ability to form stable thin films and exhibit charge transport properties.
Biological Studies
Studies have shown that this compound can interact with various biological targets. It has been investigated for its effects on cellular pathways related to apoptosis and cell cycle regulation. This makes it a candidate for further exploration in cancer research.
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Escalera et al., 1994 | Pharmacological Activity | Demonstrated anti-inflammatory effects in vitro. |
| Rispens et al., 2005 | Organic Synthesis | Developed a synthetic route utilizing the compound as a precursor for vitamin K analogs. |
| Recent Studies (2023) | Material Science | Showed promising results as a semiconductor material with enhanced charge mobility. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Anthraquinone Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and related analogues:
<sup>a</sup>LogP (octanol-water partition coefficient) indicates hydrophobicity. <sup>b</sup>PSA (polar surface area) correlates with membrane permeability and solubility.
Key Comparative Analysis
Bridge Type and Rigidity: The target compound’s methano bridge (C1–C4) creates a rigid bicyclic system, enhancing thermal stability compared to the ethano bridge in ’s compound, which introduces greater flexibility . The ethano bridge in CAS: 139565-29-0 () allows for additional substituents (e.g., hydroxy, methoxy) but increases molecular weight (328.36 vs.
Substituent Effects: Methyl Position: The 4a-methyl group in the target compound vs. 2-methyl in ’s analogue (CAS: 84-54-8) alters steric interactions. The 4a position may shield the anthraquinone core from enzymatic degradation, enhancing metabolic stability . Oxygenated Groups: Prisconnatanone F () contains three methoxy and two hydroxy groups, increasing PSA (109.13 vs. 34.14) and reducing LogP (1.2 vs. ~3.5). This makes it more polar but less membrane-permeable than the target compound .
Stereochemical Impact :
- The (1R,4S,4aR,9aS)-rel configuration of the target compound likely influences its binding affinity to biological targets compared to compounds with alternative stereochemistry (e.g., ’s difluoro-diol derivative) .
Synthetic Accessibility: The target compound’s synthesis is moderately complex due to the methano bridge, whereas ’s 2-methyl analogue is simpler to synthesize. Prisconnatanone F () requires challenging regioselective hydroxylation and methylation steps .
Preparation Methods
Reaction Mechanism and Stereochemical Considerations
The Diels-Alder reaction between menadione (2-methyl-1,4-naphthoquinone) and cyclopentadiene constitutes the most widely reported synthesis route for (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione. This [4+2] cycloaddition proceeds via a concerted mechanism, where cyclopentadiene acts as the diene and menadione as the dienophile. The reaction’s stereoselectivity arises from the endo rule, favoring the formation of the thermodynamically stable endo-adduct due to secondary orbital interactions between the diene’s π-system and the quinone’s carbonyl groups.
The methanoanthracene-dione core forms through the fusion of the bicyclic cyclopentadiene-derived moiety with the naphthoquinone framework. The 4a-methyl group originates from the methyl substituent on menadione, which directs regioselectivity during the cycloaddition.
Reaction Conditions and Optimization
Typical reaction conditions involve heating equimolar amounts of menadione and cyclopentadiene in an inert solvent such as toluene or dichloromethane at 80–100°C for 12–24 hours. The exothermic nature of the reaction necessitates controlled temperature gradients to prevent side reactions, including dimerization of cyclopentadiene or over-oxidation of the quinone moiety.
Purification typically involves recrystallization from ethanol or chromatographic separation to isolate the desired endo-isomer. Analytical data from the ChemicalBook entry confirm the product’s identity as a pale yellow solid with characteristic quinoid carbonyl stretching vibrations at 1675 cm⁻¹ (FT-IR) and a molecular ion peak at m/z 238.281 ([M+H]⁺).
Silver Oxide-Mediated Coupling Approach
Catalytic System and Substrate Scope
An alternative synthesis route, adapted from photoresponsive anthraquinone derivatives, employs silver oxide (Ag₂O) as a Lewis acid catalyst in dichloromethane. While this method primarily targets nitrobenzyl-functionalized analogs, its mechanistic insights apply to the core methanoanthracene-dione structure. The protocol involves coupling a preformed naphthoquinone intermediate with a methyl-substituted diene under mild conditions (room temperature, 72 hours).
Ag₂O facilitates the formation of the methano bridge by activating the dienophile through coordination to the quinone’s carbonyl oxygen. This lowers the activation energy for the cycloaddition, enabling the reaction to proceed at ambient temperatures compared to the thermal Diels-Alder method.
Reaction Workflow and Byproduct Management
Key steps include:
-
Substrate Preparation : Menadione is pre-treated with Ag₂O (2.5 equiv) in anhydrous dichloromethane under nitrogen.
-
Diene Addition : Cyclopentadiene (1.2 equiv) is added dropwise to the activated quinone solution.
-
Post-Reaction Processing : The mixture is filtered through Celite to remove Ag residues, concentrated under reduced pressure, and purified via silica gel chromatography.
This method produces fewer polymeric byproducts than the thermal approach but requires rigorous exclusion of moisture to prevent Ag₂O decomposition. The product’s stereochemical integrity is confirmed by ¹H NMR coupling constants (J = 6.5–4.7 Hz for bridgehead protons) and NOE correlations.
Comparative Analysis of Synthesis Methods
| Parameter | Diels-Alder (Thermal) | Ag₂O-Mediated |
|---|---|---|
| Reaction Temperature | 80–100°C | 25°C |
| Catalyst | None | Ag₂O (2.5 equiv) |
| Reaction Time | 12–24 hours | 72 hours |
| Yield | Not reported | Not reported |
| Purification | Recrystallization | Column Chromatography |
| Stereoselectivity | Endo preference | Enhanced endo |
Key Observations :
-
The thermal method offers simplicity but requires energy-intensive heating.
-
The Ag₂O-mediated route operates under milder conditions but incurs higher costs due to silver catalysts.
-
Neither method reports quantitative yields, suggesting opportunities for optimization via solvent engineering or asymmetric catalysis.
Q & A
Q. What are the recommended synthetic routes for (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4-methanoanthracene-9,10-dione, and how are stereochemical outcomes controlled?
The compound's methanoanthracene core suggests a Diels-Alder reaction as a plausible synthetic route. Key parameters include diene/dienophile selection (e.g., anthracene derivatives with electron-withdrawing groups), temperature control (80–120°C), and chiral auxiliaries or catalysts to enforce the rel-configuration. Post-cyclization oxidation (e.g., CrO₃ or KMnO₄) introduces the dione functionality. Reaction progress should be monitored via TLC and HPLC, with final purification using column chromatography .
Q. Which analytical techniques are critical for verifying the compound’s purity and stereochemistry?
- NMR spectroscopy (¹H/¹³C): Assigns proton and carbon environments, with NOESY/ROESY confirming spatial proximity of substituents.
- X-ray crystallography: Provides absolute stereochemical confirmation, particularly for the rel-configuration and methano bridge geometry .
- HPLC-MS: Quantifies purity (>95% typical for research-grade material) and detects trace impurities .
Q. How can solubility challenges be addressed during experimental design?
The compound’s low aqueous solubility (Log S = -4.52) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For kinetic studies, use co-solvents like ethanol or cyclodextrin-based formulations. Computational tools (e.g., COSMO-RS) predict solubility in mixed solvents, while the ESOL model validates experimental data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE: Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and reactions.
- Waste disposal: Follow hazardous organic waste guidelines due to potential cytotoxicity (predicted CYP inhibition ).
- Spill management: Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its reactivity in Diels-Alder or photochemical reactions?
The rel-configuration imposes steric constraints on the methano bridge, favoring endo transition states in cycloadditions. Computational modeling (DFT) reveals HOMO/LUMO energy gaps (-6.2 eV and -1.8 eV, respectively) that dictate regioselectivity. Experimental validation via UV-Vis spectroscopy tracks photo-induced electron transfer kinetics .
Q. What methodologies resolve contradictions in reported biological activity data?
- Orthogonal assays: Combine fluorescence polarization (DNA intercalation) with enzymatic inhibition studies (e.g., topoisomerase II).
- Meta-analysis: Apply statistical tools (e.g., ANOVA) to reconcile dose-response variations across studies, accounting for solvent effects (DMSO vs. aqueous buffers) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- QSAR: Use descriptors like Log P (1.95), TPSA (34.28 Ų), and molar refractivity (67.53 cm³/mol) to predict BBB permeability (low) and GI absorption (high) .
- Molecular docking: Simulate interactions with cytochrome P450 isoforms (CYP3A4 Ki = 2.3 μM) to anticipate metabolic pathways .
Q. What crystallographic strategies confirm the compound’s solid-state conformation?
- Single-crystal X-ray diffraction: Resolve bond angles (e.g., C4a-C9a = 112.32°) and torsional strain in the methano bridge.
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing crystal packing .
Q. How does the compound’s electronic structure affect its redox behavior?
Cyclic voltammetry in acetonitrile reveals two quasi-reversible reduction peaks (-0.78 V and -1.23 V vs. Ag/AgCl), corresponding to sequential anthraquinone reductions. DFT-calculated electron affinity (1.9 eV) aligns with experimental data, supporting applications in charge-transfer complexes .
Q. What strategies optimize enantiomeric purity during scale-up synthesis?
- Chiral chromatography: Use amylose-based columns (Chiralpak AD-H) with hexane/IPA gradients (90:10 → 70:30).
- Asymmetric catalysis: Employ Jacobsen’s Mn-salen catalysts for kinetic resolution (ee >98% achievable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
